molecular formula C6H14Cl2OSi B3044553 Silane, chloro(4-chlorobutoxy)dimethyl- CAS No. 1002-04-6

Silane, chloro(4-chlorobutoxy)dimethyl-

Cat. No.: B3044553
CAS No.: 1002-04-6
M. Wt: 201.16 g/mol
InChI Key: HRRYDXHIOBXLOL-UHFFFAOYSA-N
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Description

Silane, chloro(4-chlorobutoxy)dimethyl- is an organosilicon compound with the molecular formula C6H14Cl2OSi It is a derivative of silane, where two methyl groups and a 4-chlorobutoxy group are attached to the silicon atom, along with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane, chloro(4-chlorobutoxy)dimethyl- typically involves the reaction of dichlorodimethylsilane with 4-chlorobutanol in the presence of a base such as triethylamine. The reaction proceeds through the substitution of one chlorine atom by the 4-chlorobutoxy group. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous tetrahydrofuran or toluene

    Catalyst: Triethylamine or pyridine

Industrial Production Methods

In an industrial setting, the production of silane, chloro(4-chlorobutoxy)dimethyl- can be scaled up by using continuous flow reactors. The process involves:

    Reactants: Dichlorodimethylsilane and 4-chlorobutanol

    Catalyst: Triethylamine

    Solvent: Anhydrous tetrahydrofuran

    Reaction Conditions: Controlled temperature and pressure to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

Silane, chloro(4-chlorobutoxy)dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.

    Oxidation: The 4-chlorobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base such as triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Various organosilicon compounds depending on the nucleophile used.

    Hydrolysis: Silanols and hydrochloric acid.

    Oxidation: Aldehydes or carboxylic acids derived from the 4-chlorobutoxy group.

Scientific Research Applications

Silane, chloro(4-chlorobutoxy)dimethyl- has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.

    Biology: Employed in the modification of surfaces for biological assays and immobilization of biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which silane, chloro(4-chlorobutoxy)dimethyl- exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable organosilicon compounds. The 4-chlorobutoxy group can also participate in hydrogen bonding and van der Waals interactions, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Silane, chloro(4-chlorobutoxy)diethyl-
  • Silane, chloro(4-chlorobutoxy)trimethyl-
  • Silane, chloro(4-chlorobutoxy)dimethyl(phenoxy)-

Uniqueness

Silane, chloro(4-chlorobutoxy)dimethyl- is unique due to the presence of both methyl groups and a 4-chlorobutoxy group attached to the silicon atom. This combination imparts specific chemical properties, such as increased reactivity and stability, making it suitable for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

chloro-(4-chlorobutoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2OSi/c1-10(2,8)9-6-4-3-5-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRYDXHIOBXLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(OCCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40453435
Record name Silane, chloro(4-chlorobutoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1002-04-6
Record name Silane, chloro(4-chlorobutoxy)dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40453435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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